rac alpha-Lipoic Acid-d5

描述

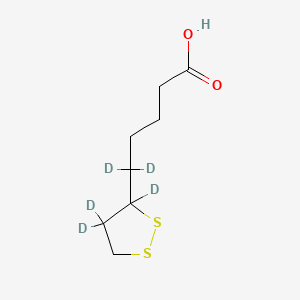

rac alpha-Lipoic Acid-d5: is an isotopically labeled compound featuring five deuterium atoms. It is a derivative of alpha-lipoic acid, a naturally occurring compound known for its role in cellular energy metabolism and antioxidant properties . The molecular formula of this compound is C8H9D5O2S2, and it has a molecular weight of 211.36 g/mol .

准备方法

The preparation of rac alpha-Lipoic Acid-d5 generally involves a series of organic synthesis reactions. One common method includes the nucleotide ring opening reaction and reduction reaction. The specific steps involve the use of diazonium salt or fluoride to replace the sulfur-sulfur double bond formed by sulfur redox reaction, followed by the synthesis of acetophenone and the replacement of deuterium . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反应分析

rac alpha-Lipoic Acid-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: It can be reduced to form dihydrolipoic acid.

Substitution: The sulfur atoms in the compound can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced forms of the compound, such as dihydrolipoic acid .

科学研究应用

Chemistry

- Analytical Techniques : Rac alpha-Lipoic Acid-d5 is utilized as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for the precise measurement of alpha-lipoic acid levels in biological samples.

Biology

- Cellular Energy Metabolism : The compound is employed to study cellular energy metabolism and its effects on oxidative stress. It enhances glucose uptake by facilitating the translocation of glucose transporters (GLUT1 and GLUT4) to the plasma membrane, thereby improving insulin sensitivity in various models .

Medicine

- Diabetes Management : Clinical studies have demonstrated that oral administration of alpha-lipoic acid improves insulin sensitivity in patients with type 2 diabetes. A notable study involved 74 participants who received varying doses of alpha-lipoic acid over four weeks, showing a significant increase in insulin-stimulated glucose disposal compared to placebo .

- Neuropathy Treatment : this compound has been investigated for its efficacy in treating diabetic polyneuropathy. Its antioxidant properties help alleviate nerve pain associated with diabetes .

- Weight Loss and Cardiovascular Health : Research indicates potential benefits of this compound in weight management and cardiovascular health through its role in reducing oxidative stress and improving metabolic functions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant enantioselectivity, with the R enantiomer exhibiting higher bioavailability than the S enantiomer after oral administration. Studies show that the area under the plasma concentration-time curve (AUC) for R-alpha-lipoic acid is approximately 1.26 times greater than that for S-alpha-lipoic acid .

Data Table: Pharmacokinetic Parameters

| Administration Route | R-alpha-Lipoic Acid AUC (µg·min/mL) | S-alpha-Lipoic Acid AUC (µg·min/mL) | Ratio (R/S) |

|---|---|---|---|

| Oral | 47.5 ± 6.1 | 41.0 ± 5.1 | 1.16 |

| Intravenous | Not significantly different | Not significantly different | - |

| Intraportal | Higher than oral | Lower than oral | - |

Clinical Study on Diabetes

A placebo-controlled pilot study evaluated the effects of alpha-lipoic acid on insulin sensitivity among type 2 diabetes patients over four weeks. Results indicated that subjects receiving active treatment showed a significant improvement in glucose disposal rates compared to those on placebo, underscoring its therapeutic potential .

Neuropathic Pain Management

In another study focusing on diabetic neuropathy, this compound was found to significantly reduce symptoms of nerve pain when administered as part of a comprehensive treatment plan involving lifestyle modifications and dietary changes .

作用机制

The mechanism of action of rac alpha-Lipoic Acid-d5 involves its role as an antioxidant and its participation in cellular energy metabolism. The compound acts as a coenzyme in the oxidative decarboxylation of alpha-keto acids, where it undergoes enzymatic reduction to alpha-dihydrolipoic acid. This reduction-oxidation cycle allows it to scavenge free radicals and regenerate other antioxidants like glutathione and vitamins C and E . The molecular targets include various enzymes involved in energy metabolism and antioxidant pathways .

相似化合物的比较

rac alpha-Lipoic Acid-d5 is unique due to its isotopic labeling with deuterium, which allows for precise measurement and tracing in scientific studies. Similar compounds include:

Alpha-Lipoic Acid: The non-labeled version, which also has antioxidant properties and is used in similar research applications.

Dihydrolipoic Acid: The reduced form of alpha-lipoic acid, which also exhibits antioxidant activity.

Thioctic Acid: Another name for alpha-lipoic acid, used interchangeably in some contexts.

These compounds share similar chemical properties and biological activities but differ in their specific applications and isotopic labeling.

生物活性

Rac alpha-Lipoic Acid-d5 (RLA-d5) is a stable isotopic form of alpha-lipoic acid (ALA), a compound recognized for its significant biological activities, particularly as an antioxidant. This article delves into the biological activity of RLA-d5, exploring its pharmacokinetics, antioxidant properties, and therapeutic potential across various health conditions.

Overview of Alpha-Lipoic Acid

Alpha-lipoic acid is a naturally occurring compound that plays a critical role in mitochondrial energy metabolism. It serves as a cofactor for mitochondrial dehydrogenase enzymes, catalyzing the oxidative decarboxylation of key metabolic substrates such as pyruvate and α-ketoglutarate. ALA exists in two enantiomeric forms: the R-form (RLA) and the S-form (SLA), with RLA being the biologically active form .

Pharmacokinetics of this compound

The pharmacokinetic profile of RLA-d5 has been studied extensively. In a rat model, it was found that after oral administration, the area under the curve (AUC) for RLA was significantly higher than that for SLA, indicating better absorption and bioavailability of the R-enantiomer. The following table summarizes key pharmacokinetic parameters observed:

| Pharmacokinetic Parameters | Oral (RLA) | Oral (SLA) | Intraduodenal (RLA) | Intraduodenal (SLA) |

|---|---|---|---|---|

| C max (µg/mL) | 2.8 ± 0.5 | 2.4 ± 0.6 | 14.7 ± 1.7 | 11.5 ± 1.7 |

| T max (min) | 2.0 ± 0.0 | 2.0 ± 0.0 | 5.0 ± 0.0 | 4.3 ± 1.5 |

| AUC (µg·min/mL) | 48.1 ± 15.6 | 38.8 ± 13.2 | 154.2 ± 11.3 | 116.5 ± 4.4 |

These findings suggest that RLA-d5 exhibits superior pharmacokinetic properties compared to SLA, enhancing its potential therapeutic effects .

Antioxidant Activity

This compound is recognized for its potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS). It can regenerate other antioxidants such as vitamins C and E and glutathione, thereby amplifying its protective effects against oxidative stress .

Mechanisms of Action:

- Direct Scavenging: RLA-d5 reacts with various ROS including superoxide radicals and hydroxyl radicals.

- Metal Chelation: It can chelate transition metals, reducing oxidative damage.

- Regeneration of Antioxidants: RLA-d5 helps recycle other antioxidants, enhancing overall antioxidant capacity in cells.

Therapeutic Applications

Research indicates that RLA-d5 may have beneficial effects in several clinical conditions associated with oxidative stress:

- Diabetes Management: ALA supplementation has shown promise in improving insulin sensitivity and reducing complications related to diabetic neuropathy .

- Neuroprotection: Studies have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease .

- Cardiovascular Health: ALA may contribute to cardiovascular health by improving endothelial function and reducing inflammation .

Case Studies

- Diabetic Neuropathy Trial:

- Stroke Recovery:

属性

IUPAC Name |

5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-KEDGJJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675992 | |

| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189471-66-6 | |

| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。